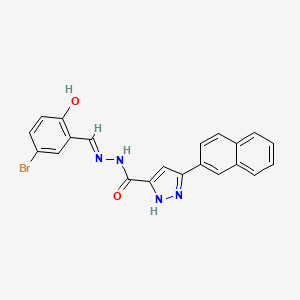

4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

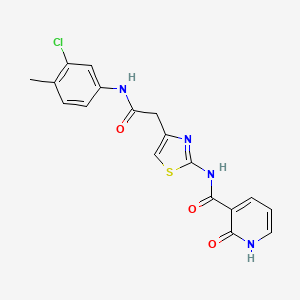

4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a useful research compound. Its molecular formula is C15H12N2S2 and its molecular weight is 284.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Theoretical Studies

The study of fluorescence effects in thiadiazole compounds, such as 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, in aqueous environments reveals two distinct fluorescence emissions at pH values ranging from 1 to 4.5, and a single fluorescence emission at pH values from 4.5 to 12. This suggests conformational changes in the molecule's structure due to aggregation effects, with potential applications in rapid conformational analysis using fluorescence spectroscopy, beneficial for solutions and biologically relevant samples (Matwijczuk et al., 2017).

Solar Cell Applications

Organo-sulfur compounds, including thiadiazole derivatives, have been utilized as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds offer low-cost, improved redox behavior, and non-absorption of visible light, presenting a promising alternative to conventional electrolytes in solar cells (Rahman et al., 2018).

Glutaminase Inhibition for Cancer Therapy

The synthesis and evaluation of BPTES analogs, including thiadiazole derivatives, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), reveal their therapeutic potential in cancer treatment. Certain analogs demonstrate similar potency to BPTES with improved solubility, indicating their utility in inhibiting GLS activity and attenuating tumor growth (Shukla et al., 2012).

Photodynamic Therapy and Sensing Applications

The development of zinc phthalocyanines substituted with thiadiazole derivative groups exhibits high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds also show promise in sensing applications due to their good fluorescence properties (Pişkin et al., 2020).

Fluorescent Chemosensors for Metal Ions

Thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions, showcasing rapid responses and excellent selectivity. These chemosensors, with their turn-on fluorescent and colorimetric detection capabilities, highlight the versatility of thiadiazole derivatives in analytical chemistry (Manna et al., 2020).

Properties

IUPAC Name |

5-(4-methylphenyl)sulfanyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c1-11-7-9-13(10-8-11)18-15-14(16-17-19-15)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJOZUPHRNIMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)

![2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2749818.png)

![4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2749829.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2749830.png)